anti-2-cis-4,5-Trimethyl-1,3-oxathiolane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63393-28-2 |
|---|---|
Molecular Formula |
C6H12OS |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
2,4,5-trimethyl-1,3-oxathiolane |
InChI |
InChI=1S/C6H12OS/c1-4-5(2)8-6(3)7-4/h4-6H,1-3H3 |
InChI Key |
IWKQZSONTQWRJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(SC(O1)C)C |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Oxathiolane Systems
Cyclocondensation Approaches to 1,3-Oxathiolane (B1218472) Ring Formation
Cyclocondensation is a foundational method for synthesizing the 1,3-oxathiolane ring. This approach typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with a molecule containing a thiol and a hydroxyl group, most commonly 2-mercaptoethanol. The reaction is generally acid-catalyzed and proceeds via the formation of a hemithioacetal intermediate, followed by intramolecular cyclization and dehydration.
The reaction between an oxygen-containing substrate, like an aldehyde, and a sulfur-containing substrate, such as a thiol, is one of the most significant methods for creating the 1,3-oxathiolane ring. nih.gov For instance, the reaction of 2-benzoyloxyacetaldehyde with a 2-mercapto-substituted dimethyl acetal (B89532) can yield a 1,3-oxathiolane derivative. nih.gov Similarly, a protected glycolic aldehyde can react with 2-mercaptoacetic acid at reflux in toluene (B28343) to produce a 1,3-oxathiolane lactone after the elimination of a water molecule. nih.gov
To achieve specific stereochemistry, as required for anti-2-cis-4,5-Trimethyl-1,3-oxathiolane, chiral precursors or auxiliaries are often employed. For example, the coupling of (+)-thiolactic acid and 2-benzoyloxyacetaldehyde using boron trifluoride etherate yields a diastereomeric mixture of oxathiolane acids, which can then be separated. nih.gov
| Carbonyl Precursor | Sulfur Precursor | Catalyst/Conditions | Product Type | Ref |
| Aldehydes/Ketones | 2-Mercaptoethanol | Yttrium triflate | 1,3-Oxathiolane | organic-chemistry.orgorganic-chemistry.org |
| Aldehydes | 2-Mercaptoethanol | Scandium(III) triflate | 1,3-Oxathiolane | organic-chemistry.org |
| 2-Benzoyloxyacetaldehyde | (+)-Thiolactic acid | Boron trifluoride etherate | Diastereomeric oxathiolane acids | nih.gov |
| Protected glycolic aldehyde | 2-Mercaptoacetic acid | Toluene, reflux | 1,3-Oxathiolane lactone | nih.gov |
Pummerer Rearrangement as a Synthetic Strategy
The Pummerer rearrangement is a powerful reaction in organic synthesis that transforms a sulfoxide (B87167) into an α-acyloxy thioether. wikipedia.org This methodology can be ingeniously applied to the synthesis of 1,3-oxathiolane systems. The process begins with the oxidation of a suitable sulfide (B99878) precursor to a sulfoxide. researchgate.net In the presence of an activating agent, typically acetic anhydride (B1165640), the sulfoxide rearranges to form a thionium (B1214772) ion intermediate. This electrophilic intermediate is then trapped by a nucleophile, leading to the functionalized product. wikipedia.org
One synthetic route involves the condensation of the sodium salt of methyl 2-mercaptoacetate with bromoacetaldehyde (B98955) diethyl acetal, followed by oxidation of the resulting sulfide with m-CPBA. nih.gov The subsequent Pummerer rearrangement, using acetic anhydride and sodium acetate (B1210297), yields an α-acetoxy sulfide intermediate, which is a key precursor for the 1,3-oxathiolane ring. nih.govresearchgate.net This intermediate can then be cyclized to form the desired oxathiolane framework. nih.gov
The reaction of 2,2-dialkyl-1,3-oxathiolan-5-one S-oxides with acetic anhydride results in a highly stereoselective Pummerer rearrangement, affording 4-acetoxy-2,2-dialkyl-1,3-oxathiolan-5-ones. rsc.org A notable aspect of this transformation is that the acetoxy group is introduced on the same side of the ring that was previously occupied by the S-oxide bond, offering a degree of stereochemical control. rsc.org
| Sulfide Precursor | Oxidizing Agent | Rearrangement Conditions | Intermediate/Product | Ref |
| Product of methyl 2-mercaptoacetate and bromoacetaldehyde diethyl acetal | m-CPBA | Acetic anhydride, sodium acetate, 90 °C | α-Acetoxy sulfide intermediate | nih.govresearchgate.net |
| 2,2-Dialkyl-1,3-oxathiolan-5-one | N/A (starts from S-oxide) | Acetic anhydride | 4-Acetoxy-2,2-dialkyl-1,3-oxathiolan-5-one | rsc.org |
Carbene and Radical Intermediates in 1,3-Oxathiolane Synthesis
While less common than condensation or rearrangement pathways, reactions involving carbene and radical intermediates offer unique approaches to heterocycle synthesis. Carbenes, which are neutral, divalent carbon species, are highly reactive electrophiles. They can be generated via methods like the photolysis or thermolysis of diazomethane. In the context of 1,3-oxathiolane synthesis, a carbene could theoretically undergo a cycloaddition reaction with a thiocarbonyl compound or an insertion reaction into a C-H or S-H bond of a suitable precursor to form the ring. These reactions are often stereospecific, with singlet carbenes typically adding in a concerted manner that preserves the stereochemistry of the starting materials. libretexts.org
Radical-mediated reactions provide another avenue. The formation of the 1,3-oxathiolane ring could be envisioned through the cyclization of a radical intermediate. For instance, a carbon-centered radical could be generated on a precursor containing both a hydroxyl and a thioether moiety. Intramolecular attack of this radical onto the sulfur atom, or a related cyclization pathway, could forge the heterocyclic ring. The stereochemical outcome of such radical cyclizations often depends on the conformational preferences of the transition state.
Employment of Epoxides and Sulfur-Containing Precursors
The ring-opening of epoxides (oxiranes) by sulfur nucleophiles is a direct and versatile strategy for constructing the 1,3-oxathiolane framework. This method takes advantage of the high reactivity of the strained three-membered epoxide ring. The reaction of an epoxide with carbon disulfide, for example, can lead to the formation of 1,3-oxathiolane-2-thiones.
The choice of catalyst is crucial for both reactivity and selectivity. Alkali metal halides, such as lithium bromide (LiBr), have been shown to effectively catalyze the reaction between oxiranes and carbon disulfide, selectively producing trans-1,3-oxathiolane-2-thiones. The reaction proceeds via nucleophilic attack of the halide anion on the epoxide, followed by cyclization. sci-hub.se In other variations, sodium hydride and methanol (B129727) can be used to generate a methoxide (B1231860) ion, which reacts with carbon disulfide to form an intermediate that facilitates the nucleophilic ring-opening of the epoxide, yielding functionalized 1,3-oxathiolane-2-thiones in high yields (86-96%). organic-chemistry.org
This approach offers good stereochemical control. The ring-opening of an epoxide by a nucleophile typically proceeds with an inversion of configuration at the carbon atom being attacked (an S_N2 mechanism). This inherent stereospecificity can be exploited to synthesize specific diastereomers of substituted 1,3-oxathiolanes. For example, the reaction of steroidal 5α,6α-epoxides with carbon disulfide using a LiBr catalyst selectively affords the corresponding cis-dithiocarbonates (1,3-oxathiolane-2-thiones) through a double S_N2 inversion mechanism.
| Epoxide Substrate | Sulfur Source | Catalyst/Conditions | Product Type | Ref |
| Various Oxiranes | Carbon Disulfide | LiBr, THF, room temp. | 1,3-Oxathiolane-2-thiones | |
| Various Oxiranes | Carbon Disulfide | Sodium hydride (10 mol%), Methanol | Functionalized 1,3-oxathiolane-2-thiones | organic-chemistry.org |
| Cyclic Trithiocarbonates | Alkyl/Phenyl-substituted oxiranes | Lewis Acids (e.g., TiCl₄) | Spirocyclic 1,3-Oxathiolanes | uzh.ch |
| Arylisothiocyanate | Epoxide | NaH, Methanol (catalytic) | 1,3-Oxathiolane-2-imine | daneshyari.com |
Sulfenyl Chloride Chemistry for Oxathiolane Framework Construction
A novel and efficient strategy for building the 1,3-oxathiolane ring from acyclic precursors utilizes sulfenyl chloride chemistry. nih.govacs.org This method is particularly advantageous as it can be designed around low-cost and widely available starting materials like chloroacetic acid, vinyl acetate, and sodium thiosulfate. nih.govchemrxiv.org
The synthesis begins with the creation of a relevant thiol ester, for instance, by reacting thioglycolic acid with an alcohol like l-menthol (B7771125) (which can also serve as a chiral auxiliary). nih.gov The resulting thiol is then halogenated, typically with sulfuryl chloride (SO₂Cl₂), to generate a sulfenyl chloride intermediate. nih.govacs.org This highly reactive intermediate is key to the subsequent C-S bond formation. nih.gov
The sulfenyl chloride readily undergoes a regioselective 1,2-insertion into an olefin, such as vinyl acetate. chemrxiv.org This step efficiently couples the sulfur-containing fragment with the carbon backbone that will form part of the oxathiolane ring. A crucial feature of this method is that an excess of sulfuryl chloride can also induce α-chlorination of the ester, setting up the necessary oxidation states for the final cyclization. acs.orgchemrxiv.org The concluding step involves the hydrolysis of the resulting dichlorinated intermediate with water, which triggers the cyclization to form the 1,3-oxathiolane ring. nih.govacs.org
| Thiol Precursor | Halogenating Agent | Olefin | Key Intermediate | Cyclization Condition | Ref |
| Thioglycolic acid esters (e.g., methyl thioglycolate) | Sulfuryl chloride | Vinyl acetate | Dichlorinated α-chloro-α-thio ester | Water | nih.govacs.orgchemrxiv.org |
| l-Menthyl thioglycolate | Sulfuryl chloride | Vinyl acetate | l-Menthyl ester of dichlorinated intermediate | Water | nih.govchemrxiv.org |
Organocatalytic and Metal-Catalyzed Routes
Modern synthetic chemistry has seen a surge in the development of organocatalytic and metal-catalyzed reactions, which offer mild conditions, high selectivity, and functional group tolerance. cam.ac.uk These advanced methods have also been applied to the synthesis of 1,3-oxathiolanes.
Organocatalysis involves the use of small, chiral organic molecules to catalyze asymmetric transformations. cam.ac.uk Proline and its derivatives, such as 5-pyrrolidin-2-yltetrazole, are prominent organocatalysts that can activate substrates through the formation of enamine or iminium ion intermediates. cam.ac.uk In the context of 1,3-oxathiolane synthesis, an organocatalyst could be used to facilitate an asymmetric Michael addition of a thiol to an α,β-unsaturated aldehyde, followed by cyclization, thereby establishing key stereocenters in a controlled manner.
Metal-catalyzed routes often employ transition metals like palladium, scandium, or yttrium. organic-chemistry.orgorganic-chemistry.org Palladium catalysts, in conjunction with ligands like Xantphos, are effective in forming C-S bonds. organic-chemistry.org A notable strategy uses 2,2-diphenyl-1,3-oxathiolane (B8265561) as a surrogate for a vinyl sulfide anion. Under basic conditions, this compound slowly releases the anion, which can then be trapped in a palladium-catalyzed cross-coupling reaction with aryl bromides. organic-chemistry.org While this specific example leads to aryl vinyl sulfides rather than closing a ring, the underlying principle of metal-catalyzed C-S bond activation is highly relevant.
Lewis acids such as scandium(III) triflate and yttrium triflate are efficient catalysts for the classic cyclocondensation reaction between carbonyl compounds and 2-mercaptoethanol. organic-chemistry.org These catalysts activate the carbonyl group, facilitating nucleophilic attack by the thiol and subsequent ring closure under mild conditions. organic-chemistry.orgorganic-chemistry.org
| Reaction Type | Catalyst System | Substrates | Product Type | Ref |
| Thioacetalization | Scandium(III) triflate | Carbonyl compounds, 2-mercaptoethanol | 1,3-Oxathiolanes | organic-chemistry.org |
| Thioacetalization | Yttrium triflate | Carbonyl compounds, 2-mercaptoethanol | 1,3-Oxathiolanes | organic-chemistry.orgorganic-chemistry.org |
| C-S Cross-Coupling | Palladium / Xantphos | 2,2-Diphenyl-1,3-oxathiolane, Aryl bromides | Aryl vinyl sulfides | organic-chemistry.org |
| Asymmetric Mannich/Michael | 5-Pyrrolidin-2-yltetrazole | Carbonyls, Imines/Nitro-olefins | Chiral intermediates | cam.ac.uk |
Stereoselective Synthesis of 1,3 Oxathiolane Derivatives
Strategies for Diastereoselective Control in Ring Closure
The formation of the 1,3-oxathiolane (B1218472) ring typically involves the condensation of a carbonyl compound with a β-mercaptoalcohol or the reaction of an epoxide with a source of thiocarbonyl. The diastereoselectivity of this ring closure is influenced by the reaction conditions, the nature of the reactants, and the presence of catalysts.
One common strategy involves the Lewis acid-catalyzed reaction of an aldehyde or ketone with a 1-mercapto-2-alkanol. The choice of Lewis acid can significantly impact the diastereomeric ratio of the resulting 1,3-oxathiolane. For instance, the reaction of an aldehyde with a 3-mercaptopropane-1,2-diol derivative can lead to the formation of a mixture of cis and trans isomers with respect to the C4 and C5 substituents. The desired cis relationship between the methyl groups at C4 and C5 in the target molecule, "anti-2-cis-4,5-Trimethyl-1,3-oxathiolane," can be achieved by starting with meso-3-mercapto-2,4-pentanediol.
Another approach to achieve diastereoselective control is through the reaction of epoxides with thiocarbonyl compounds. The ring-opening of a cis-2,3-dimethyloxirane by a thiocarbonyl equivalent would be expected to proceed with inversion of stereochemistry at one of the carbon atoms, leading to a trans-substituted 1,3-oxathiolane. Therefore, to obtain the desired cis-4,5-dimethyl substitution, one would need to start with a trans-2,3-dimethyloxirane.
The relative stereochemistry between the C2 substituent and the C4/C5 substituents (the anti relationship in the target molecule) is often established during the cyclization step. The condensation of acetaldehyde (B116499) with a cis-4,5-dimethyl-1,3-oxathiolane precursor would lead to a mixture of syn and anti diastereomers. The ratio of these isomers can be influenced by thermodynamic and kinetic factors. Thermodynamic control would favor the more stable diastereomer, which is often the one with the bulky substituents in an equatorial-like position in the transition state. Kinetic control, on the other hand, can be achieved by using specific catalysts or reaction conditions that favor the formation of one diastereomer over the other.
A summary of strategies for diastereoselective control is presented in the table below:
| Starting Materials | Reaction Type | Key Control Element | Expected Outcome for Trimethyl-1,3-oxathiolane |
| Acetaldehyde and meso-3-mercapto-2,4-pentanediol | Acid-catalyzed condensation | Substrate control | Formation of cis-4,5-dimethyl-1,3-oxathiolane with a mixture of syn and anti C2 isomers. |
| trans-2,3-Dimethyloxirane and a thiocarbonyl source | Nucleophilic ring-opening | Stereospecificity of epoxide opening | Formation of cis-4,5-dimethyl-1,3-oxathiolane. |
| Acetaldehyde and a chiral β-mercaptoalcohol | Chiral auxiliary control | Steric hindrance from the auxiliary | Diastereoselective formation of one C2 isomer. |
Enantioselective Approaches to 1,3-Oxathiolane Chirality
To obtain enantiomerically pure "this compound," enantioselective methods must be employed. These methods can be broadly categorized into chiral auxiliary-driven synthesis, asymmetric catalysis, and biocatalytic methods.
Chiral Auxiliary-Driven Synthesis
The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. wikipedia.org In the context of 1,3-oxathiolane synthesis, a chiral auxiliary can be attached to one of the starting materials to direct the stereochemical outcome of the ring-closing reaction. For example, a chiral β-mercaptoalcohol can be used to control the stereochemistry at the C4 and C5 positions.
A prominent example in the synthesis of related 1,3-oxathiolane nucleosides is the use of L-menthol (B7771125) as a chiral auxiliary. nih.gov While not directly applicable to the synthesis of the trimethylated target, the principle can be adapted. For instance, a chiral auxiliary could be attached to acetaldehyde to form a chiral acetal (B89532). The subsequent reaction with a suitable mercaptoalkanol could proceed with high diastereoselectivity, influenced by the steric bulk of the chiral auxiliary. After the formation of the 1,3-oxathiolane ring, the auxiliary can be removed to yield the enantiomerically enriched product.
The effectiveness of some common chiral auxiliaries in asymmetric synthesis is summarized below:
| Chiral Auxiliary | Type of Reaction | Typical Diastereomeric Excess (d.e.) |
| Evans' Oxazolidinones | Aldol (B89426) reactions, Alkylations | >95% |
| Pseudoephedrine Amides | Alkylations | >90% |
| Camphorsultam | Diels-Alder reactions, Alkylations | >95% |
Asymmetric Catalysis for Stereochemical Induction
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as only a substoichiometric amount of a chiral catalyst is required. nih.govmdpi.com In the synthesis of 1,3-oxathiolanes, chiral Lewis acids or organocatalysts can be employed to catalyze the condensation reaction between a carbonyl compound and a mercaptoalcohol with high enantioselectivity.
For example, a chiral Lewis acid could coordinate to the carbonyl group of acetaldehyde, rendering one of its faces more susceptible to nucleophilic attack by the mercaptoalcohol. This facial selectivity would translate into the enantioselective formation of one enantiomer of the 1,3-oxathiolane. Similarly, chiral Brønsted acids have been shown to be effective catalysts for related acetalization reactions.
The asymmetric ring-opening of meso-epoxides is another powerful strategy. nih.gov A chiral catalyst can be used to selectively open a meso-epoxide, such as cis-2,3-dimethyloxirane, with a sulfur nucleophile, leading to an enantiomerically enriched β-mercaptoalcohol, which can then be cyclized to the desired 1,3-oxathiolane.
Examples of catalyst systems used in asymmetric synthesis are shown in the following table:
| Catalyst System | Type of Transformation | Typical Enantiomeric Excess (e.e.) |
| Chiral Salen-Metal Complexes | Asymmetric ring-opening of epoxides | >90% |
| Chiral Phosphoric Acids | Asymmetric additions to carbonyls | >90% |
| Proline and its derivatives | Organocatalytic aldol and Mannich reactions | >95% |
Biocatalytic Methods for Enantiomeric Purity
Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds due to the high selectivity and mild reaction conditions of enzymatic transformations. researchgate.net For the synthesis of "this compound," biocatalytic methods can be employed for kinetic resolution or dynamic kinetic resolution of a racemic mixture of the final product or a key intermediate.
In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic mixture of a 2-hydroxymethyl-cis-4,5-dimethyl-1,3-oxathiolane precursor.
Dynamic kinetic resolution (DKR) is an even more efficient process where the unreactive enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. nih.gov This can be achieved by combining an enzymatic resolution with a chemical or enzymatic racemization process.
The following table provides examples of enzymes used in biocatalytic resolutions:
| Enzyme Class | Type of Resolution | Substrate Scope |
| Lipases | Kinetic resolution of alcohols and esters | Broad |
| Proteases | Kinetic resolution of amides and esters | Broad |
| Epoxide Hydrolases | Kinetic resolution of epoxides | Epoxides |
| Ketoreductases | Dynamic kinetic resolution of ketones | Ketones |
Isolation and Enrichment of Specific Stereoisomers
When a stereoselective synthesis does not provide a single stereoisomer in sufficient purity, methods for the isolation and enrichment of the desired stereoisomer are required. The most common techniques for separating stereoisomers are chromatography and crystallization.
Diastereomers have different physical properties and can therefore be separated by standard chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) on a non-chiral stationary phase. nih.govhplc.euresearchgate.net The separation of enantiomers, however, requires a chiral environment. This can be achieved by using a chiral stationary phase (CSP) in HPLC or by derivatizing the enantiomers with a chiral resolving agent to form diastereomers, which can then be separated on a non-chiral phase. nih.gov
Crystallization is another powerful method for separating stereoisomers. Diastereomeric salts formed by reacting a racemic mixture with a chiral resolving agent can often be separated by fractional crystallization due to their different solubilities. In some cases, spontaneous resolution can occur, where the enantiomers crystallize in separate crystals.
A comparison of common separation techniques is provided below:
| Technique | Principle | Applicability |
| Column Chromatography | Differential adsorption of diastereomers on a stationary phase | Separation of diastereomers |
| HPLC (non-chiral) | High-resolution separation of diastereomers | Analytical and preparative separation of diastereomers |
| HPLC (chiral) | Differential interaction of enantiomers with a chiral stationary phase | Analytical and preparative separation of enantiomers |
| Crystallization | Differences in solubility of diastereomers or diastereomeric salts | Bulk separation of diastereomers and enantiomers |
Stereochemical and Conformational Analysis of Anti 2 Cis 4,5 Trimethyl 1,3 Oxathiolane
Diastereomeric Relationships: Anti- and Cis-Configurations
The nomenclature "anti-2-cis-4,5-trimethyl-1,3-oxathiolane" precisely defines the relative stereochemistry of the three methyl substituents on the oxathiolane ring. The molecule contains three chiral centers at positions C2, C4, and C5.
Cis-Configuration : The term "cis" indicates that the methyl groups at C4 and C5 are located on the same side of the ring's average plane.
Anti-Configuration : The term "anti" describes the relationship of the C2-methyl group relative to the two methyl groups at C4 and C5. In this isomer, the C2-methyl group is on the opposite side of the ring from the C4 and C5 methyl groups.
Stereoisomers that are not mirror images of each other are known as diastereomers. For 2,4,5-trimethyl-1,3-oxathiolane, several diastereomers are possible due to the three stereocenters. The relationships arise from the different spatial arrangements of the methyl groups. For instance, a "syn" isomer would have the C2-methyl group on the same side as the "cis" C4 and C5 methyl groups. Similarly, "trans" configurations for the C4 and C5 methyl groups would give rise to another set of diastereomers.
The table below illustrates the main diastereomeric possibilities based on the relative orientations of the substituents.
| Diastereomer Name | C4-Me / C5-Me Relationship | C2-Me / (C4,C5)-Me Relationship |
| anti-2-cis-4,5- | cis (same side) | anti (opposite sides) |
| syn-2-cis-4,5- | cis (same side) | syn (same side) |
| anti-2-trans-4,5- | trans (opposite sides) | anti (opposite sides) |
| syn-2-trans-4,5- | trans (opposite sides) | syn (same side) |
Absolute Stereochemistry and Enantiomeric Discrimination
Each diastereomer of 2,4,5-trimethyl-1,3-oxathiolane, including the anti-cis form, is chiral and therefore exists as a pair of enantiomers (non-superimposable mirror images). The absolute stereochemistry of each chiral center is designated using the Cahn-Ingold-Prelog (R/S) nomenclature. For this compound, one enantiomer would have a specific set of configurations, for example (2R, 4S, 5R), while its mirror image would have the opposite configurations (2S, 4R, 5S).
The determination and separation of these enantiomers are critical in pharmaceutical applications, as different enantiomers can exhibit varied pharmacological and toxicological profiles. researchgate.net
Methods for Enantiomeric Discrimination and Resolution:
Chiral Chromatography : High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating the enantiomers of 1,3-oxathiolane (B1218472) derivatives. uzh.chlookchem.com
Enzymatic Resolution : Enzymes, being inherently chiral, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. Lipases, for instance, have been successfully used for the kinetic resolution of 1,3-oxathiolane intermediates. nih.gov
NMR Spectroscopy with Chiral Shift Reagents : In the presence of a chiral lanthanide shift reagent, the protons of the two enantiomers can exhibit different chemical shifts in the ¹H NMR spectrum, allowing for their distinction and quantification.
X-ray Crystallography : If a single enantiomer can be crystallized, X-ray diffraction can unambiguously determine its absolute configuration. uzh.chunimore.it
The synthesis of enantiomerically pure 1,3-oxathiolanes is often a key challenge, and methods like dynamic kinetic resolution (DKR) have been developed to convert a racemic mixture into a single desired enantiomer. nih.govnih.gov
Conformational Preferences of the 1,3-Oxathiolane Ring System
The five-membered 1,3-oxathiolane ring is not planar and adopts puckered conformations to relieve torsional strain. The conformational landscape of five-membered rings is typically described by a pseudorotational circuit, with two principal low-energy conformations: the envelope (Cₛ symmetry) and the twist or half-chair (C₂ symmetry). nih.gov
In an envelope conformation, four of the ring atoms are coplanar, while the fifth atom is out of the plane. For a 1,3-oxathiolane ring, any of the five atoms (O1, C2, S3, C4, C5) can be the out-of-plane atom, leading to various possible envelope forms. The degree of puckering can be quantified using Cremer-Pople puckering parameters, which describe the conformation of any N-membered ring. nih.govchemrxiv.org For a five-membered ring, these are the puckering amplitude (q) and the phase angle (φ).
The puckering can be described by the endocyclic torsion angles, which are interdependent. The geometry of the ring is often analyzed through computational methods to determine the lowest energy conformers. nih.gov
| Conformation Type | Description | Key Feature |
| Envelope (Cₛ) | Four atoms are coplanar; one is out of the plane. | One atom deviates significantly from the plane. |
| Twist / Half-Chair (C₂) | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three. | No four atoms are coplanar. |
The presence and orientation of the three methyl groups in this compound have a profound impact on the conformational equilibrium of the ring. The molecule will adopt a conformation that minimizes unfavorable steric interactions between the substituents.
Substituents on a five-membered ring can occupy pseudo-axial or pseudo-equatorial positions. Pseudo-equatorial positions are generally favored for bulky groups to reduce steric strain. In the case of the anti-cis isomer:
The cis relationship of the C4 and C5 methyl groups introduces significant steric constraints.
The ring will pucker in a way that attempts to place these bulky groups in pseudo-equatorial orientations.
The C2-methyl group, being anti to the other two, will also influence the final preferred conformation.
The most stable conformation will likely be a twist or envelope form that balances the torsional strain of the ring with the steric demands of the three methyl groups, maximizing the number of substituents in pseudo-equatorial-like positions. The interplay of these steric forces dictates the dominant conformer in solution, which can be investigated using techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy. nih.govuzh.ch
Epimerization and Stereochemical Stability of 1,3-Oxathiolane Sulfoxides
Oxidation of the sulfur atom in the 1,3-oxathiolane ring leads to the formation of a sulfoxide (B87167). This introduces a new stereocenter at the sulfur atom, as the lone pair and the oxygen atom can be arranged in two different ways (R or S). Therefore, the oxidation of a single enantiomer of this compound will produce a pair of diastereomers known as sulfoxide epimers. These epimers are designated as endo or exo (or cis/trans) depending on the orientation of the sulfoxide oxygen relative to the other substituents on the ring.
These sulfoxide diastereomers can interconvert under certain conditions, a process known as epimerization. Epimerization at the sulfur center is often catalyzed by acid or base and can proceed through different mechanisms. mdpi.com
Base-Catalyzed Epimerization: Under basic conditions, epimerization can occur via abstraction of a proton alpha to the sulfoxide group. However, for 1,3-oxathiolane sulfoxides, a more common pathway involves base-catalyzed ring-opening to a transient intermediate, followed by ring-closure. The stereochemical outcome of the ring-closure can lead to the formation of the thermodynamically more stable epimer. The stability of the sulfoxide epimers is influenced by steric and electronic factors, including dipole-dipole interactions and non-bonding interactions between the sulfoxide oxygen and nearby substituents.
Studies on related 1,3-oxathiolane sulfoxides have shown that different isomers exhibit varying stability. nih.gov The stereochemical stability of these sulfoxides is a critical consideration in their synthesis and application, as the configuration at the sulfur atom can significantly impact the molecule's biological activity.
Spectroscopic and Advanced Structural Elucidation of 1,3 Oxathiolanes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and stereochemistry of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity of atoms and their spatial relationships.
Proton (¹H) NMR spectroscopy is particularly informative for assigning the relative stereochemistry of substituted 1,3-oxathiolanes. The chemical shift of a proton is highly sensitive to its local electronic environment, which is influenced by the proximity and orientation of neighboring atoms and functional groups. In "anti-2-cis-4,5-Trimethyl-1,3-oxathiolane," the methyl groups at the C2, C4, and C5 positions create distinct magnetic environments for the ring protons.
The spatial arrangement of these substituents leads to anisotropic effects, causing protons on the same side of the ring as a methyl group to experience a different magnetic field than those on the opposite side. This results in variations in their chemical shifts. For instance, the proton at C2 will exhibit a specific chemical shift depending on its cis or trans relationship to the methyl groups at C4 and C5.
Furthermore, the analysis of vicinal coupling constants (³JHH) between adjacent protons provides critical information about the dihedral angles between them, which in turn defines the conformation of the 1,3-oxathiolane (B1218472) ring. The Karplus equation describes the relationship between the coupling constant and the dihedral angle. In a five-membered ring like 1,3-oxathiolane, which typically adopts an envelope or twisted-chair conformation, the measured coupling constants for the protons at C4 and C5 can help to establish their cis relative stereochemistry.
Table 1: Representative ¹H NMR Data for Substituted 1,3-Oxathiolanes
| Proton | Expected Chemical Shift (ppm) | Expected Coupling Constants (Hz) |
|---|---|---|
| H-2 | 5.0 - 5.5 | 3 - 7 |
| H-4 | 3.5 - 4.5 | 5 - 9 |
| H-5 | 3.0 - 4.0 | 5 - 9 |
| CH₃-2 | 1.4 - 1.8 | - |
| CH₃-4 | 1.2 - 1.5 | - |
| CH₃-5 | 1.1 - 1.4 | - |
Note: These are generalized expected ranges for substituted 1,3-oxathiolanes and the exact values for "this compound" would require experimental determination.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the 1,3-oxathiolane ring are influenced by the presence and stereochemistry of the methyl substituents. The "anti-2-cis-4,5" configuration will result in a unique set of ¹³C chemical shifts for the C2, C4, and C5 carbons, as well as for the methyl carbons themselves.
Substituent effects, such as the gamma-gauche effect, can be particularly useful in stereochemical assignments. This effect typically causes an upfield shift (to a lower ppm value) for a carbon that is in a gauche (sterically crowded) arrangement with another carbon or substituent three bonds away. The specific stereochemistry of "this compound" will dictate these through-space interactions and influence the observed chemical shifts.
Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to determine the multiplicity of each carbon signal (i.e., whether it is a CH₃, CH₂, CH, or a quaternary carbon), further aiding in the complete assignment of the carbon skeleton.
Table 2: Representative ¹³C NMR Data for Substituted 1,3-Oxathiolanes
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C-2 | 80 - 90 |
| C-4 | 50 - 60 |
| C-5 | 40 - 50 |
| CH₃-2 | 20 - 30 |
| CH₃-4 | 15 - 25 |
| CH₃-5 | 10 - 20 |
Note: These are generalized expected ranges for substituted 1,3-oxathiolanes and the exact values for "this compound" would require experimental determination.
X-ray Crystallography for Solid-State Structure and Configuration
While NMR provides excellent information about the structure in solution, X-ray crystallography offers a definitive and high-resolution picture of the molecule's structure in the solid state. This technique is invaluable for the unambiguous determination of both relative and absolute stereochemistry.
For "this compound," a successful X-ray crystallographic analysis would provide the precise coordinates of each atom in the crystal lattice. This allows for the direct visualization of the three-dimensional structure, confirming the cis relationship between the methyl groups at C4 and C5, and the anti relationship of the C2 methyl group relative to the C4 and C5 methyl groups.
The determination of the absolute configuration is also possible through anomalous dispersion techniques, provided that the crystal is of sufficient quality and, in some cases, contains a heavy atom. This would allow for the assignment of the (R) or (S) configuration at each of the chiral centers (C2, C4, and C5).
X-ray crystallography yields precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. For the 1,3-oxathiolane ring, these parameters define its exact conformation in the solid state. The analysis of torsion angles is particularly crucial for describing the puckering of the five-membered ring, which can adopt various conformations such as envelope or twist-chair forms.
These geometric parameters can be compared with theoretical values from computational models and with data from other known 1,3-oxathiolane structures to understand the effects of the trimethyl substitution on the ring geometry.
Table 3: Typical Bond Lengths and Angles in 1,3-Oxathiolane Rings
| Bond/Angle | Typical Value |
|---|---|
| C-S Bond Length | 1.80 - 1.85 Å |
| C-O Bond Length | 1.40 - 1.45 Å |
| C-C Bond Length | 1.50 - 1.55 Å |
| C-S-C Angle | 90 - 100° |
| C-O-C Angle | 105 - 115° |
| S-C-C Angle | 100 - 110° |
Note: These are generalized values and can vary based on substitution and crystal packing forces.
Chiral Chromatography Techniques for Isomer Separation and Purity
"this compound" is a chiral molecule that can exist as a pair of enantiomers. Chiral chromatography is an essential technique for the separation of these enantiomers and for the determination of the enantiomeric purity of a sample. nih.gov
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. Common CSPs are based on derivatives of cellulose, amylose, or cyclodextrins. nih.govgcms.cz The choice of the CSP and the mobile phase is critical for achieving successful separation. nih.gov
By analyzing a sample of "this compound" using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC), it is possible to determine the ratio of the two enantiomers present. This is crucial for applications where one enantiomer may have different biological or chemical properties than the other. The development of a reliable chiral separation method is also a prerequisite for isolating each enantiomer in a pure form for further characterization and use.
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| cellulose |
| amylose |
Thermal Characterization Methods: Differential Scanning Calorimetry and Reaction Calorimetry
The thermal properties of "this compound" are crucial for understanding its stability, phase behavior, and reaction energetics. Differential Scanning Calorimetry (DSC) and Reaction Calorimetry are powerful analytical techniques employed to elucidate these characteristics. While detailed experimental data for this specific stereoisomer is limited in publicly accessible literature, the principles of these methods and the nature of the data they provide can be described.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is instrumental in identifying thermal transitions and quantifying the enthalpy changes associated with them.
A typical DSC analysis of "this compound" would involve heating a small, sealed sample pan of the compound at a controlled rate. The resulting thermogram, a plot of heat flow versus temperature, would reveal important information about its physical and chemical properties.
Expected Research Findings from DSC:
Phase Transitions: The DSC thermogram would indicate the temperatures at which phase transitions occur. For "this compound," this could include melting from a solid to a liquid state, which would appear as an endothermic peak. The peak temperature would define the melting point, and the area under the peak would correspond to the enthalpy of fusion.
Purity Determination: The shape and sharpness of the melting peak can provide an indication of the compound's purity. Impurities typically cause a broadening of the melting range and a depression of the melting point.
Decomposition: At higher temperatures, the DSC curve might show an exothermic event corresponding to the thermal decomposition of the molecule. The onset temperature of this event is a measure of the compound's thermal stability.
Glass Transitions: If the compound can exist in an amorphous or glassy state, a subtle shift in the baseline of the DSC curve, known as a glass transition, might be observed upon heating.
Illustrative DSC Data Table:
Due to the absence of specific experimental data in the literature for "this compound," the following table is presented for illustrative purposes to show how such data would be formatted.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |
| Melting | Data not available | Data not available | Data not available |
| Decomposition | Data not available | Data not available | Data not available |
Reaction Calorimetry
Reaction calorimetry is an experimental technique used to measure the amount of heat released or absorbed during a chemical reaction. This provides critical data for assessing reaction kinetics, thermal hazards, and for scaling up chemical processes safely. For "this compound," reaction calorimetry could be used to study its formation, isomerization, or decomposition.
The primary output from a reaction calorimeter is a continuous measurement of the heat flow from the reactor, which allows for the determination of the total heat of reaction and the heat release rate over time.
Research Findings from Reaction Calorimetry:
Reported Reaction Calorimetry Data:
A study by Keskinen, Nikkilä, and Pihlaja in 1973 investigated the conformational effects of alkyl-substituted 1,3-oxathiolanes. Within this work, the enthalpy of reaction for the isomerization of "this compound" was determined.
| Reaction Parameter | Value | Units | Method | Reference |
| Enthalpy of Reaction (ΔrH°) | -4.565 ± 0.075 | kJ/mol | Eqk | Keskinen, Nikkila, et al., 1973 |
This negative enthalpy value indicates that the reaction under study is exothermic. Such data is vital for understanding the relative stability of different stereoisomers and for controlling the thermal profile of reactions involving these compounds.
Reactivity and Mechanistic Investigations of 1,3 Oxathiolane Derivatives
Nucleophilic Attack at Ring Carbon Atoms
The 1,3-oxathiolane (B1218472) ring is susceptible to nucleophilic attack at its carbon atoms, leading to ring-opening reactions. The regioselectivity of this attack is dictated by the reaction conditions, particularly the pH.
Under acidic conditions , the reaction proceeds via a mechanism with significant SN1 character. libretexts.orgopenstax.orglibretexts.org Protonation of the oxygen or sulfur atom makes the leaving group more effective and facilitates the formation of a partial positive charge on the more substituted carbon atom (C2 or C5), which can be stabilized by the adjacent heteroatom and alkyl groups. Consequently, nucleophilic attack is generally favored at the more substituted carbon atom. For "anti-2-cis-4,5-Trimethyl-1,3-oxathiolane," this would suggest a preference for attack at the C2 and C5 positions.
In contrast, under basic or neutral conditions , the reaction follows an SN2 pathway. libretexts.orglibretexts.orgyoutube.com In this case, steric hindrance is the primary factor determining the site of nucleophilic attack. The nucleophile will preferentially attack the least sterically hindered carbon atom. For the target molecule, the C2 position, bearing a methyl group, and the C4 and C5 positions, each with a methyl group, present different steric environments that would influence the approach of the nucleophile.
The stereochemical outcome of these reactions is also of note. SN2-type attacks typically proceed with an inversion of configuration at the attacked carbon center.
Transformations Involving the Sulfur Heteroatom: Oxidation to Sulfoxides and Sulfones
The sulfur atom in the 1,3-oxathiolane ring is a key site of reactivity, readily undergoing oxidation to form the corresponding sulfoxides (3-oxo-1,3-oxathiolanes) and sulfones (3,3-dioxo-1,3-oxathiolanes).
The oxidation of various methyl-substituted 1,3-oxathiolanes has been successfully achieved using sodium periodate (B1199274) (NaIO4) in an aqueous medium. nih.gov This method allows for the controlled oxidation to the sulfoxide (B87167) stage. Further oxidation to the sulfone can be accomplished using stronger oxidizing agents.
The oxidation of the sulfur atom introduces a new stereocenter, leading to the formation of diastereomeric sulfoxides (cis and trans isomers with respect to the substituents on the ring). The stereochemical outcome of the oxidation is influenced by the steric and electronic environment around the sulfur atom. Studies on related 2-methyl- and 5-methyl-1,3-oxathiolanes have shown that the resulting sulfoxides exist in specific half-chair conformations, which can be characterized by 1H NMR spectroscopy and computational modeling. nih.gov For "this compound," oxidation would be expected to yield a mixture of diastereomeric sulfoxides, with the ratio depending on the directing effects of the trimethyl substituents.
Table 1: Oxidation of Substituted 1,3-Oxathiolanes
| Substrate | Oxidizing Agent | Product | Reference |
| 2-methyl-1,3-oxathiolane | NaIO4 / H2O | cis- and trans-2-methyl-3-oxo-1,3-oxathiolane | nih.gov |
| 4-methyl-1,3-oxathiolane | NaIO4 / H2O | cis- and trans-4-methyl-3-oxo-1,3-oxathiolane | nih.gov |
| 5-methyl-1,3-oxathiolane | NaIO4 / H2O | cis- and trans-5-methyl-3-oxo-1,3-oxathiolane | nih.gov |
Ring-Opening Reactions and Subsequent Chemical Derivatization
Ring-opening reactions of 1,3-oxathiolanes provide a versatile route to a variety of functionalized molecules. As discussed in section 6.1, these reactions can be initiated by nucleophiles under either acidic or basic conditions, leading to cleavage of a carbon-heteroatom bond.
Acid-catalyzed ring-opening typically involves protonation of a heteroatom followed by nucleophilic attack. For instance, treatment with aqueous acid can lead to hydrolysis, yielding a mercaptoalcohol and a carbonyl compound. The regioselectivity is dependent on the stability of the resulting carbocation-like intermediate.
Base-catalyzed ring-opening proceeds via direct nucleophilic attack at one of the ring carbons, usually the least sterically hindered position. youtube.com Strong nucleophiles such as organometallic reagents or hydrides can effect this transformation.
The products of these ring-opening reactions, which possess both thiol and alcohol functionalities, are valuable intermediates for further chemical derivatization, allowing for the synthesis of a wide range of more complex molecules.
Reactivity at Trimethyl Substituents
Intramolecular Rearrangements and Fragmentations
The sulfoxide derivatives of 1,3-oxathiolanes are known to undergo intramolecular rearrangements, with the Pummerer rearrangement being a prominent example. wikipedia.orgchem-station.comchemeurope.com This reaction typically occurs when a sulfoxide with an alpha-hydrogen is treated with an activating agent, such as acetic anhydride (B1165640).
The mechanism involves the acylation of the sulfoxide oxygen, followed by elimination to form a thial-sulfonium ion intermediate. wikipedia.orgchemeurope.com This electrophilic species is then trapped by a nucleophile, in this case, the acetate (B1210297) anion, leading to the formation of an α-acyloxy thioether. chem-station.com
For the sulfoxide of "this compound," a Pummerer rearrangement could potentially occur if there is a hydrogen atom on a carbon adjacent to the sulfur. In this specific molecule, the carbons adjacent to the sulfur are C2 and C5, both of which are substituted with methyl groups. Therefore, a classic Pummerer rearrangement involving deprotonation at these positions is not possible. However, variations of the Pummerer rearrangement or other fragmentation pathways might be initiated under appropriate conditions.
Mechanistic Pathways of Stereoselective Transformations
The stereochemistry of "this compound" plays a crucial role in directing the stereochemical outcome of its reactions. Stereoselective transformations are those that favor the formation of one stereoisomer over another. masterorganicchemistry.com
The formation of 1,3-oxathiolanes from thioketones and oxiranes has been shown to proceed with high regio- and stereoselectivity via an SN2-type mechanism. uzh.ch This suggests that reactions involving the formation or cleavage of the 1,3-oxathiolane ring are likely to be highly dependent on the stereochemistry of the starting materials and the reaction mechanism.
In nucleophilic attacks on the ring, the approach of the nucleophile will be directed by the existing stereocenters. The "cis" relationship of the methyl groups at C4 and C5, and the "anti" relationship of the C2-methyl group relative to them, will create a distinct steric environment on each face of the molecule, leading to diastereoselective reactions. For example, a nucleophile might preferentially attack from the less hindered face of the ring.
Similarly, in reactions involving the sulfur atom, such as oxidation, the existing chirality of the ring will influence the stereochemical outcome at the newly formed stereocenter at the sulfur atom, leading to a diastereomeric excess of one sulfoxide isomer.
Computational and Theoretical Studies on 1,3 Oxathiolanes
Density Functional Theory (DFT) Calculations for Structural Optimization and Energy Minima
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for the structural optimization of molecules to locate their energy minima, which correspond to the most stable geometric arrangements of the atoms.
Illustrative Optimized Structural Parameters for a 1,3-Oxathiolane (B1218472) Ring This table presents typical bond lengths and angles for a 1,3-oxathiolane ring, as would be determined by DFT calculations. The values are illustrative and not specific to anti-2-cis-4,5-Trimethyl-1,3-oxathiolane.
| Parameter | Typical Value |
|---|---|
| C-S Bond Length | 1.8 Å |
| C-O Bond Length | 1.4 Å |
| C-C Bond Length | 1.5 Å |
| C-S-C Bond Angle | 95° |
Molecular Modeling for Conformational Analysis and Prediction
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For cyclic systems like 1,3-oxathiolanes, a key application is conformational analysis, which aims to identify the stable conformations and the energy barriers between them.
The 1,3-oxathiolane ring is not planar and typically adopts envelope or half-chair conformations. The substituents on the ring, such as the trimethyl groups in this compound, will influence the preferred conformation due to steric and electronic effects. Molecular modeling studies on related 3-oxo-1,3-oxathiolanes have shown that different isomers can favor different half-chair type conformations. nih.gov For example, some isomers exist as a mixture of two alternative half-chair forms, and the ratio of these conformers can be estimated based on their computed relative energies. nih.gov
Illustrative Conformational Energy Profile This table illustrates a hypothetical energy profile for two possible half-chair (HC1 and HC2) conformations of a substituted 1,3-oxathiolane, as would be determined by molecular modeling.
| Conformation | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|
| HC1 | 0.00 | 73.1 |
Prediction of Spectroscopic Parameters from First Principles
First principles or ab initio quantum chemistry methods can be used to predict various spectroscopic parameters without the need for empirical data. This is particularly useful for identifying and characterizing new compounds or for interpreting complex experimental spectra.
For 1,3-oxathiolane derivatives, these methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. A study on 3-oxo-1,3-oxathiolanes successfully used computational methods to estimate ¹H chemical shifts and vicinal H,H-coupling constants, which showed good agreement with experimental data and supported the conformational assignments. nih.gov Such calculations are crucial for distinguishing between different stereoisomers, such as the cis and trans arrangements of the methyl groups in this compound.
Illustrative Predicted vs. Experimental ¹H NMR Data This table provides a hypothetical comparison of predicted and experimental ¹H NMR chemical shifts for a proton on a substituted 1,3-oxathiolane ring.
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| H-2 | 5.10 | 5.05 |
| H-4 | 3.85 | 3.90 |
Transition State Computations for Reaction Mechanism Elucidation
Transition state theory is a cornerstone of chemical kinetics, and computational methods are frequently used to locate the transition state structures and calculate the activation energies of chemical reactions. This provides detailed insights into the reaction mechanism.
For 1,3-oxathiolanes, these computations can be applied to understand their formation, hydrolysis, or other transformations. For example, in the synthesis of 1,3-oxathiolane nucleoside analogues, understanding the reaction mechanism is crucial for controlling the stereochemical outcome. nih.gov While specific transition state computations for this compound are not documented, such studies would involve mapping the potential energy surface of a reaction, identifying the transition state as a first-order saddle point, and using techniques like Intrinsic Reaction Coordinate (IRC) calculations to confirm that the transition state connects the reactants and products.
Thermodynamic and Kinetic Modeling of Isomerization Processes
Computational chemistry can be used to model the thermodynamics and kinetics of isomerization processes, providing valuable data on the relative stabilities of isomers and the rates of their interconversion. nih.gov This is particularly relevant for molecules with multiple chiral centers, such as this compound, where various stereoisomers are possible.
Thermodynamic modeling involves calculating the Gibbs free energy of each isomer to determine their relative populations at equilibrium. Kinetic modeling involves calculating the activation energy for the isomerization pathway, often via a transition state, to determine the rate of interconversion. nih.gov These models can predict whether an isomerization is likely to occur under specific conditions and can help in designing synthetic routes that favor the formation of a desired isomer. For example, kinetic modeling can be used to understand the isomerization between different conformers or between cis/trans isomers. nih.govmdpi.com
Derivatization and Synthetic Utility of 1,3 Oxathiolane Scaffolds
Functional Group Interconversions on anti-2-cis-4,5-Trimethyl-1,3-oxathiolane
Functional group interconversions involve the transformation of one functional group into another. youtube.comyoutube.com For the this compound scaffold, several transformations are plausible, primarily involving the sulfur heteroatom or the peripheral methyl groups. The sulfur atom can be oxidized to introduce new functionality and modify the electronic properties of the ring. For instance, oxidation can yield the corresponding sulfoxide (B87167) or sulfone, which can act as chiral auxiliaries or participate in elimination reactions. While direct experimental data for this specific molecule is not widely published, the general transformations for this class of compounds are well-understood.
Table 1: Plausible Functional Group Interconversions
| Transformation | Reagent(s) | Product Functional Group | Notes |
|---|---|---|---|
| Sulfur Oxidation | m-CPBA (1 equiv.), NaIO₄ | Sulfoxide | Creates a new stereocenter at the sulfur atom, resulting in diastereomeric products. |
| Sulfur Oxidation | m-CPBA (2 equiv.), H₂O₂ | Sulfone | Increases the stability of the ring but makes the sulfur group a better leaving group in certain contexts. |
| Ring Opening (Reductive) | Raney Nickel (Ra-Ni) | Acyclic Ether/Thioether Remnants | Desulfurization leads to cleavage of the C-S bonds. |
Utilization as Chiral Building Blocks in Complex Molecule Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org The auxiliary is typically removed after it has served its purpose. this compound possesses three defined stereocenters (at C2, C4, and C5), making it an excellent candidate for use as a chiral building block or auxiliary in asymmetric synthesis.
The enantiomerically pure 1,3-oxathiolane (B1218472) core is a significant precursor that helps define the stereochemistry in the synthesis of nucleoside analogues. nih.govresearchgate.net The fixed stereochemistry of the trimethyl-substituted ring can direct the facial approach of reagents to a prochiral center attached to the molecule, leading to the formation of one diastereomer in preference to another. This strategy is fundamental in asymmetric synthesis, where controlling stereochemistry is crucial for the biological activity of the target molecule. For example, chiral oxazolidinones, known as Evans auxiliaries, are widely used to direct stereoselective aldol (B89426) and alkylation reactions. youtube.com Similarly, the rigid, stereochemically defined framework of this compound could be exploited to induce diastereoselectivity in a variety of carbon-carbon bond-forming reactions.
Role as Protecting Groups for Carbonyl Compounds
One of the most common applications of 1,3-oxathiolanes is the protection of carbonyl functional groups (aldehydes and ketones). nih.gov This is necessary in multistep syntheses where the carbonyl group must be shielded from reacting with nucleophiles or bases while other parts of themolecule are being modified. organic-chemistry.org The formation of this compound would involve the acid-catalyzed reaction of acetaldehyde (B116499) with cis-3-mercapto-2-butanol.
The resulting 1,3-oxathiolane is stable under a wide range of conditions, particularly basic, nucleophilic, and reductive environments, where other protecting groups might fail. Deprotection, or the removal of the protecting group to regenerate the original carbonyl, is typically achieved under acidic conditions or with reagents that have a high affinity for sulfur, such as those involving mercury(II) or silver(I) salts.
Table 2: Stability and Deprotection of 1,3-Oxathiolane Protecting Group
| Condition/Reagent Class | Stability | Deprotection Method/Reagents |
|---|---|---|
| Strong Bases (e.g., NaOH, LDA) | Stable | - |
| Nucleophiles (e.g., Grignard, Organolithiums) | Stable | - |
| Hydride Reductants (e.g., LiAlH₄, NaBH₄) | Stable | - |
| Aqueous Acid (e.g., HCl, H₂SO₄) | Labile | Hydrolysis with aqueous acid. |
| Lewis Acids + Water | Labile | - |
| Oxidative/Electrophilic Reagents | Labile | HgCl₂/H₂O, N-Chlorosuccinimide (NCS) |
Transformations to Other Heterocyclic Systems (e.g., Dithiocarbonates, Thiiranes)
The 1,3-oxathiolane ring can serve as a precursor for the synthesis of other heterocyclic systems through ring-opening, rearrangement, or ring-transformation reactions. rsc.orgrsc.org
Thiiranes (Episulfides): Thiiranes are three-membered rings containing a sulfur atom. nih.gov The conversion of a 1,3-oxathiolane to a thiirane (B1199164) is a plausible transformation. While not a direct conversion, synthetic strategies often involve the reaction of oxiranes (the oxygen analogue of thiiranes) with a sulfur source like thiourea (B124793) or thiocyanate. nih.gov A hypothetical transformation from a 1,3-oxathiolane could involve a sequence that eliminates the C2-carbon and the oxygen atom, preserving the C4-S-C5 linkage which could then form the three-membered ring. The Barton-Kellogg reaction, for instance, transforms thiadiazolines into thiiranes via extrusion of nitrogen gas, showcasing a pathway from a five-membered heterocycle to a three-membered one. nih.gov
Dithiocarbonates: Cyclic dithiocarbonates (specifically, 1,3-oxathiolane-2-thiones) can be synthesized from the reaction of oxiranes with carbon disulfide, often catalyzed by a mild base or metal salts. sci-hub.seorganic-chemistry.org This reaction proceeds through the nucleophilic opening of the oxirane ring. organic-chemistry.org While this represents a synthesis of a related structure rather than a direct transformation of the this compound ring, it highlights the synthetic accessibility of related sulfur-containing heterocycles from common precursors. A transformation from the existing oxathiolane ring might involve reaction with a thionating agent that could replace the oxygen atom with sulfur, although such a direct conversion is not standard.
Emerging Research Directions and Future Perspectives in 1,3 Oxathiolane Chemistry
Development of Novel Stereoselective Synthetic Methodologies
The precise control of stereochemistry is paramount in the synthesis of complex molecules, and 1,3-oxathiolanes are no exception. The development of novel stereoselective synthetic methodologies is a cornerstone of modern organic chemistry, enabling the creation of specific isomers with desired biological activities or material properties.
Recent advancements have focused on several key areas:
Lewis Acid Catalysis: Lewis acids play a crucial role in promoting the stereoselective formation of 1,3-oxathiolanes. uzh.ch For instance, the reaction of thiocarbonyl compounds with oxiranes, catalyzed by Lewis acids like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄), proceeds with a high degree of regio- and stereoselectivity. uzh.chuzh.ch The reaction mechanism often involves an Sₙ2-type nucleophilic attack of the sulfur atom on the activated oxirane ring, leading to an inversion of configuration at the attacked carbon center. uzh.chuzh.ch Zirconium (IV) chloride (ZrCl₄) has also emerged as a mild and inexpensive catalyst for the stereoselective N-glycosylation step in the synthesis of 1,3-oxathiolane (B1218472) nucleosides like lamivudine (B182088). acs.org
Enzymatic and Chemoenzymatic Methods: Enzymes offer unparalleled stereoselectivity and are increasingly employed in the synthesis of chiral 1,3-oxathiolanes. Lipases, for example, are used in the kinetic resolution of racemic 1,3-oxathiolane intermediates. nih.gov Dynamic covalent kinetic resolution (DCKR) strategies, which combine reversible hemithioacetal formation with enzyme-catalyzed lactonization, have been successfully applied to the asymmetric synthesis of 1,3-oxathiolan-5-one (B1253419) derivatives. researchgate.net
Chiral Auxiliaries: The use of chiral auxiliaries, such as L-menthol (B7771125), allows for the diastereoselective synthesis of 1,3-oxathiolane derivatives. acs.org The auxiliary guides the stereochemical outcome of key reactions, and its subsequent removal affords the desired enantiomerically enriched product.
| Methodology | Catalyst/Reagent | Key Features | Reference |
| Lewis Acid Catalysis | TiCl₄, SnCl₄, ZrCl₄ | High regio- and stereoselectivity, mild reaction conditions. | uzh.chuzh.chacs.org |
| Enzymatic Resolution | Lipases (e.g., CAL-B) | High enantioselectivity, environmentally friendly. | nih.govresearchgate.net |
| Chiral Auxiliaries | L-menthol | Diastereoselective synthesis, predictable stereochemical control. | acs.org |
Application of Advanced Analytical Techniques for Deeper Structural Insights
A thorough understanding of the three-dimensional structure of 1,3-oxathiolane derivatives is critical for elucidating their reaction mechanisms and biological activities. Advanced analytical techniques are indispensable tools for gaining these deeper structural insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional and two-dimensional NMR techniques, including the Nuclear Overhauser Effect (NOE), are powerful for determining the relative stereochemistry of substituents on the 1,3-oxathiolane ring. nih.gov NOE experiments provide information about the spatial proximity of protons, allowing for the assignment of cis and trans isomers. nih.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry and solid-state conformation of crystalline 1,3-oxathiolane derivatives. uzh.ch This technique is invaluable for validating structures proposed by other methods.
Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the elemental composition of novel 1,3-oxathiolane derivatives. Tandem mass spectrometry (MS/MS) can provide valuable information about the fragmentation patterns, aiding in structural elucidation. A derivatization strategy using 3-nitrophenylhydrazine (B1228671) has been shown to improve the sensitivity of LC-MS/MS for the analysis of related metabolites. nih.gov
| Technique | Information Obtained | Significance | Reference |
| NMR Spectroscopy (NOE) | Relative stereochemistry, through-space proton proximities. | Elucidation of isomeric structures in solution. | nih.gov |
| X-ray Crystallography | Absolute stereochemistry, solid-state conformation. | Unambiguous structural determination of crystalline compounds. | uzh.ch |
| Mass Spectrometry (MS/MS) | Elemental composition, fragmentation patterns. | Structural confirmation and elucidation of new compounds. | nih.gov |
Predictive Computational Chemistry for Rational Design
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and synthetic routes. cuny.edu
Density Functional Theory (DFT): DFT calculations are widely used to investigate the geometries, energies, and electronic properties of 1,3-oxathiolanes. nih.gov These calculations can help to predict the most stable conformations of different isomers and to understand the factors governing their relative stabilities. nih.gov Computational methods can also be used to estimate NMR chemical shifts and coupling constants, which can aid in the interpretation of experimental spectra. nih.gov
Molecular Modeling: Molecular modeling techniques are employed to study the interactions of 1,3-oxathiolane-containing molecules with biological targets, such as enzymes. This information is crucial for the rational design of new therapeutic agents.
Reaction Mechanism Studies: Computational methods are used to elucidate the mechanisms of reactions involving 1,3-oxathiolanes, such as their formation and ring-opening reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a deeper understanding of the reaction pathway.
Exploration of New Reactivity Modes and Catalytic Applications
The unique chemical properties of the 1,3-oxathiolane ring system make it a versatile building block in organic synthesis. Researchers are continually exploring new reactivity modes and catalytic applications for these compounds.
Ring-Opening and Ring-Expansion Reactions: The 1,3-oxathiolane ring can undergo cleavage under various conditions. For example, they can be converted to 1,4-oxathianes through a one-carbon ring expansion using a silylated diazoester in the presence of a copper catalyst. researchgate.net
Surrogates in Cross-Coupling Reactions: 1,3-oxathiolanes can serve as precursors to reactive intermediates in cross-coupling reactions. For instance, 2,2-diphenyl-1,3-oxathiolane (B8265561) can act as a vinyl sulfide (B99878) surrogate in palladium-catalyzed reactions with aryl bromides to form aryl vinyl sulfides. organic-chemistry.org
Catalysis: The sulfur atom in the 1,3-oxathiolane ring can participate in catalysis. While specific examples for the "anti-2-cis-4,5-Trimethyl-1,3-oxathiolane" are not detailed, the broader class of sulfur-containing heterocycles is known to be involved in various catalytic processes.
Expanding the Academic Scope of 1,3-Oxathiolane Derivatization
The derivatization of the 1,3-oxathiolane scaffold is a key strategy for accessing a wide range of molecules with diverse properties and applications.
Nucleoside Analogues: A significant area of research involves the incorporation of the 1,3-oxathiolane ring as a sugar mimic in nucleoside analogues. nih.govresearchgate.net These modified nucleosides, such as lamivudine and emtricitabine, are potent antiviral agents. nih.gov The synthesis of these analogues often involves the coupling of a suitably functionalized 1,3-oxathiolane with a nucleobase. nih.govresearchgate.net
Biologically Active Molecules: Beyond antiviral applications, researchers are exploring the synthesis of other biologically active molecules containing the 1,3-oxathiolane moiety. The chemical reactivity of derivatives like 2-methyl-2-phenyl-1,3-oxathiolan-5-one has been investigated towards various reagents to produce novel heterocyclic systems. researchgate.net
Materials Science: The unique properties of sulfur-containing heterocycles suggest potential applications in materials science, although this area is less explored for simple 1,3-oxathiolanes compared to their biological applications.
The ongoing research into the chemistry of 1,3-oxathiolanes, from the development of elegant stereoselective syntheses to the application of sophisticated analytical and computational tools, continues to expand the horizons of what is possible with this versatile heterocyclic system. While the specific compound "this compound" represents a single point in a vast chemical space, the principles and methodologies discussed herein provide the foundation for understanding its properties and for the future design and synthesis of novel 1,3-oxathiolane derivatives with tailored functions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for anti-2-cis-4,5-Trimethyl-1,3-oxathiolane, and what key reaction parameters influence stereochemical outcomes?
- Methodological Answer : The compound can be synthesized via acid-catalyzed condensation of a ketone precursor (e.g., butane-2,3-dione) with 2-mercaptoethanol, followed by selective reduction using NaBH₄ to stabilize the cis-configuration. Critical parameters include:
- Temperature : Lower temperatures (0–5°C) favor kinetic control, reducing side reactions.
- Catalyst concentration : Higher H⁺ concentrations accelerate cyclization but may promote epimerization.
- Reduction conditions : NaBH₄ stoichiometry and solvent polarity (e.g., ethanol vs. THF) impact stereoselectivity .
Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and purity of This compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Coupling constants (J values) between protons on C2 and C4/C5 confirm cis-geometry (e.g., J = 6–8 Hz for axial-equatorial coupling).
- ¹³C NMR : Chemical shifts for oxathiolane ring carbons (δ 80–90 ppm) distinguish regioisomers.
- X-ray Crystallography : Resolves absolute configuration and ring puckering.
- Purity Assessment : HPLC with a chiral stationary phase (e.g., amylose-based columns) quantifies enantiomeric excess .
Q. How should researchers evaluate the thermal stability of This compound under varying experimental conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measures decomposition onset temperature (typically >150°C for oxathiolanes).
- Dynamic DSC : Identifies exothermic/endothermic transitions (e.g., ring-opening or oxidation).
- Kinetic Studies : Monitor degradation rates in solvents (e.g., DMSO, water) via UV-Vis or GC-MS to identify hydrolytic pathways .
Advanced Research Questions
Q. How can computational methods like DFT be integrated into the analysis of reaction mechanisms for oxathiolane derivatives?
- Methodological Answer :
- Reaction Simulation : Use software like CAMEO to model acid/base-catalyzed pathways. For example, simulate protonation states of intermediates in cyclization steps .
- DFT Calculations :
- Optimize transition-state geometries to determine activation energies for cis vs. trans isomerization.
- Compare computed NMR chemical shifts (e.g., using GIAO method) with experimental data to validate structures .
Q. What experimental designs are appropriate for assessing the biological activity of This compound in ecological or pharmacological contexts?
- Methodological Answer :
- Deterrence Assays :
- Model Organism : Use Lasius niger ants or similar predators.
- Protocol : Apply compound in feeding solutions (e.g., sucrose-based) and record feeding inhibition over 5-minute intervals.
- Statistical Analysis : Compare treated vs. control groups using ANOVA with post-hoc Tukey tests (n ≥ 10 replicates) .
- Enzyme Inhibition Studies :
- Target enzymes (e.g., cytochrome P450) and measure IC₅₀ via fluorometric assays.
- Use Michaelis-Menten kinetics to distinguish competitive vs. non-competitive inhibition .
Q. How can researchers resolve contradictions in reported data on oxathiolane reactivity, such as divergent yields or unexpected byproducts?
- Methodological Answer :
- Controlled Replication : Standardize solvent purity, moisture levels, and inert atmosphere (argon/glovebox) to minimize variability.
- Byproduct Identification : Use LC-MS/MS or high-resolution mass spectrometry to detect trace impurities (e.g., sulfoxides from oxidation).
- Kinetic vs. Thermodynamic Control : Repeat reactions at varying durations/temperatures to isolate dominant pathways .
Q. What strategies are recommended for optimizing the regioselectivity of substitutions on the oxathiolane ring?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., silyl ethers) at C4/C5 to steer electrophilic substitution.
- Metal Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for C–S bond formation.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of sulfur atoms in SN² reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
